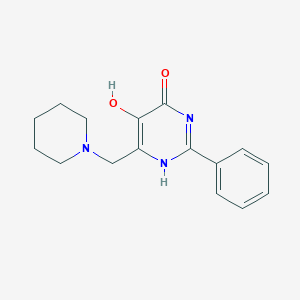
2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol, also known as PPM-18, is a small molecule that has been studied for its potential therapeutic applications in various diseases. This compound has been found to exhibit promising biological activities, making it an attractive target for further research.
Mechanism Of Action
The mechanism of action of 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol is not fully understood. However, it has been suggested that 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol has been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in various cellular processes such as cell proliferation and apoptosis.
Biochemical And Physiological Effects
2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol has been found to exhibit various biochemical and physiological effects. For example, 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol has been shown to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). In addition, 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol has been found to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV-1.
Advantages And Limitations For Lab Experiments
One of the advantages of 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol is its simple and efficient synthesis method. In addition, 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol has been found to exhibit promising biological activities, making it an attractive target for further research. However, one of the limitations of 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol. One potential direction is to further investigate the mechanism of action of 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol and identify the specific enzymes and signaling pathways that it targets. Another direction is to explore the potential therapeutic applications of 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol in various diseases, such as neurodegenerative diseases and cancer. Furthermore, future research can focus on improving the solubility of 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol in aqueous solutions to facilitate its administration in vivo.
Synthesis Methods
2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol can be synthesized through a simple and efficient method. The synthesis involves the reaction of 2-phenyl-4,5-dihydroxypyrimidine with piperidine and formaldehyde in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol.
Scientific Research Applications
2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In addition, 2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
13922-47-9 |
|---|---|
Product Name |
2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol |
Molecular Formula |
C16H19N3O2 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
5-hydroxy-2-phenyl-4-(piperidin-1-ylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H19N3O2/c20-14-13(11-19-9-5-2-6-10-19)17-15(18-16(14)21)12-7-3-1-4-8-12/h1,3-4,7-8,20H,2,5-6,9-11H2,(H,17,18,21) |
InChI Key |
YSQMVAVBEMDJCD-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(CC1)CC2=C(C(=O)N=C(N2)C3=CC=CC=C3)O |
SMILES |
C1CCN(CC1)CC2=C(C(=O)NC(=N2)C3=CC=CC=C3)O |
Canonical SMILES |
C1CCN(CC1)CC2=C(C(=O)N=C(N2)C3=CC=CC=C3)O |
synonyms |
2-Phenyl-6-(piperidinomethyl)-4,5-pyrimidinediol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




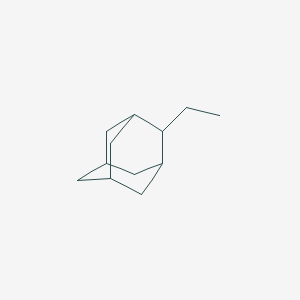
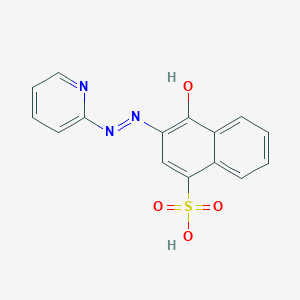
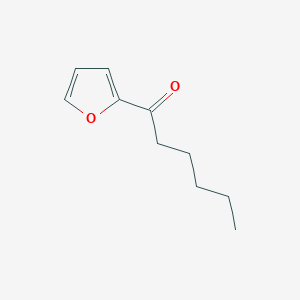
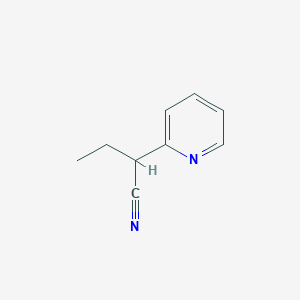
![Bis[2-(4-chlorophenyl)ethyl]amine](/img/structure/B85133.png)
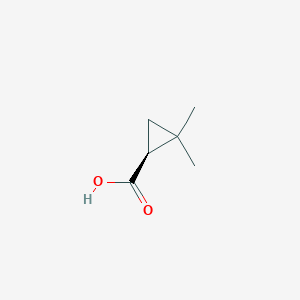
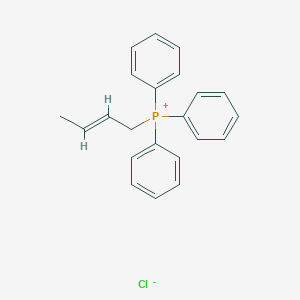
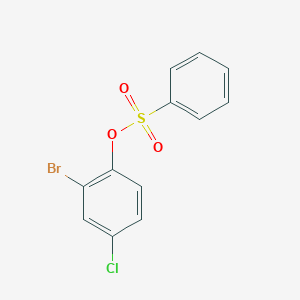
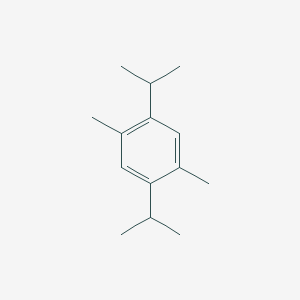
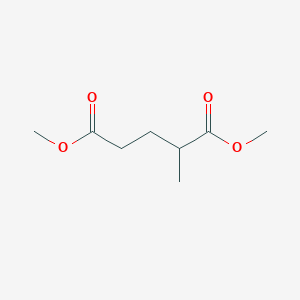
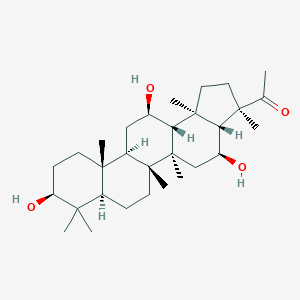
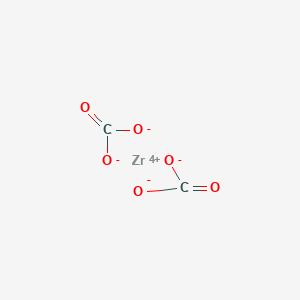
![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B85148.png)